

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride

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Compound of Interest

Compound Name: (S)-Pyrrolidin-3-ylmethanol hydrochloride

Cat. No.: B578605

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-Pyrrolidin-3-ylmethanol hydrochloride** (CAS No. 1316087-88-3), a chiral building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and analytical characterization methods. Furthermore, it presents a representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identification and Properties

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative valued for its utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an important starting material for the synthesis of complex molecules with specific biological activities.

Identifier	Value	Source
CAS Number	1316087-88-3	[1] [2] [3]
IUPAC Name	[(3S)-pyrrolidin-3-yl]methanol;hydrochloride	[4]
Molecular Formula	C ₅ H ₁₂ ClNO	[3] [4]
Molecular Weight	137.61 g/mol	[3] [4]
SMILES	C1CNC[C@H]1CO.Cl	[3]
InChI Key	RPSPXNVYBCMWAR-JEDNCBNOSA-N	[4]

Physical Properties

Property	Value	Source
Appearance	Off-white to pale beige solid	[4]
Melting Point	174-176 °C	[4]
Solubility	Slightly soluble in water; soluble in methanol and DMSO	[4]
Hygroscopicity	Hygroscopic	[4]

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine ring and the hydroxymethyl group.[4]

¹ H NMR (DMSO-d ₆)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.3 (broad)	s	2H		NH ₂ ⁺
~4.8 (broad)	s	1H		OH
3.3-3.5	m	2H		CH ₂ -OH
2.8-3.2	m	4H		CH ₂ -N
~2.5	m	1H		CH
1.6-2.0	m	2H		CH ₂

¹³ C NMR (DMSO-d ₆)	Chemical Shift (ppm)	Assignment
~64.0	CH ₂ -OH	
~45.0, ~46.0	CH ₂ -N	
~38.0	CH	
~28.0	CH ₂	

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Source
O-H Stretch	3200-3600 (broad)	[4]
N-H Stretch	~3000 (broad)	[4]
C-H Stretch	2800-3000	
C-O Stretch	1000-1200	

2.3. Mass Spectrometry (MS)

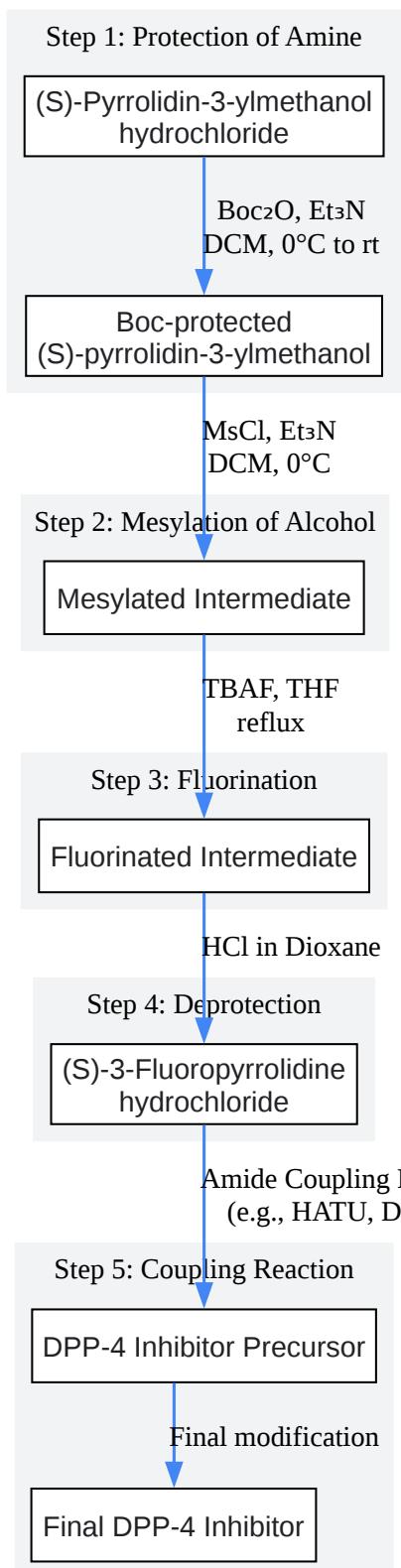
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is observed at m/z 101.1.[\[4\]](#)

m/z	Interpretation	Source
101.1	[M] ⁺ (free base)	[4]
70.1	[M - CH ₂ OH] ⁺	
57.1	[M - CH ₂ OH - CH ₃] ⁺	

Application in Synthesis: A Representative Protocol

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a key starting material in the synthesis of various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[\[4\]](#) These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The following is a representative, multi-step protocol for the synthesis of a fluorinated pyrrolidine-based DPP-4 inhibitor, illustrating the utility of **(S)-Pyrrolidin-3-ylmethanol hydrochloride**.

3.1. Experimental Workflow



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Caption: Synthetic workflow for a DPP-4 inhibitor.

3.2. Detailed Methodologies

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

To a stirred solution of **(S)-Pyrrolidin-3-ylmethanol hydrochloride** (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (Et₃N, 2.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Step 2: Mesylation of the Hydroxyl Group

The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Fluorination

The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes). Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to give the fluorinated pyrrolidine derivative.

Step 4: Boc Deprotection

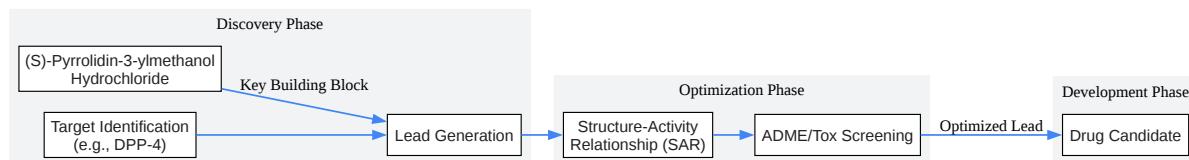
The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.

Step 5: Amide Coupling to form the DPP-4 Inhibitor

To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq) in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC to yield the target DPP-4 inhibitor.

Logical Relationships in Drug Discovery

The development of novel therapeutics often follows a structured pipeline, from initial concept to a potential drug candidate. The use of building blocks like **(S)-Pyrrolidin-3-ylmethanol hydrochloride** is a critical component of this process.



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Caption: Drug discovery and development pipeline.

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules, particularly in the development of DPP-4 inhibitors, underscores its significance in modern medicinal chemistry. This guide provides essential data and a representative synthetic protocol to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.

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